molecular formula C25H43N3O5 B12320775 tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate

tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate

Cat. No.: B12320775
M. Wt: 465.6 g/mol
InChI Key: AWQJEEUDDPKNGP-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a carbamate group, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the tert-butyl carbamate: This step involves the reaction of tert-butyl chloroformate with an appropriate amine to form the tert-butyl carbamate.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Formation of the diethoxyethyl group: This step involves the reaction of an appropriate aldehyde or ketone with an alcohol in the presence of an acid catalyst to form the diethoxyethyl group.

    Coupling of the phenethyl group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenethyl chloride and an appropriate aromatic compound.

Industrial Production Methods

Industrial production of (S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, may be optimized to increase yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may yield amino derivatives.

Scientific Research Applications

(S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate: A similar compound with a slightly different structure.

    tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate: Another similar compound with variations in the functional groups.

Uniqueness

(S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may contribute to its specific chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate, often referred to as (S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate, is a complex organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure incorporates various functional groups that may confer significant biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C25_{25}H43_{43}N3_3O5_5, with a molar mass of 465.63 g/mol. The compound features a tert-butyl group, an amino group, and a carbamate structure, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC25_{25}H43_{43}N3_3O5_5
Molar Mass465.63 g/mol
Density1.066 g/cm³ (predicted)
Boiling Point602.5 °C (predicted)
pKa12.89 (predicted)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the tert-butyl carbamate : Reaction of tert-butyl chloroformate with an appropriate amine.
  • Introduction of the amino group : Nucleophilic substitution using a suitable amine.
  • Formation of the diethoxyethyl group : Reaction of an aldehyde or ketone with alcohol under acidic conditions.
  • Coupling with the phenethyl group : Friedel-Crafts alkylation using phenethyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound may function as an inhibitor or activator depending on the target pathway.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties due to their ability to inhibit glutamine metabolism in cancer cells. The glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON), for instance, has shown promise in targeting tumor cells while minimizing gastrointestinal toxicity .
  • Pharmacokinetics : A study focusing on prodrugs derived from DON demonstrated improved solubility and stability in biological systems when modified with ester and amide promoieties similar to those found in this compound . This suggests potential for enhanced drug delivery systems.
  • Enzyme Inhibition : The compound's structure allows for interactions with various enzymes, potentially leading to inhibition pathways that are crucial in disease mechanisms such as cancer and metabolic disorders.

Properties

IUPAC Name

tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43N3O5/c1-6-31-22(32-7-2)19-28(18-16-20-13-9-8-10-14-20)23(29)21(26)15-11-12-17-27-24(30)33-25(3,4)5/h8-10,13-14,21-22H,6-7,11-12,15-19,26H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQJEEUDDPKNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CCCCNC(=O)OC(C)(C)C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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